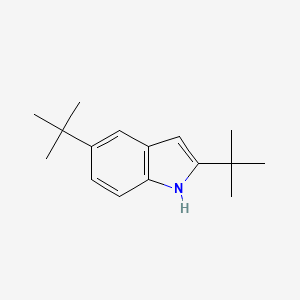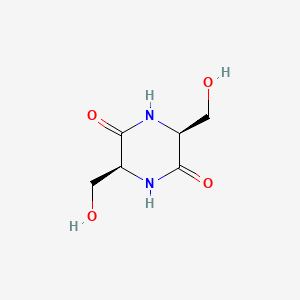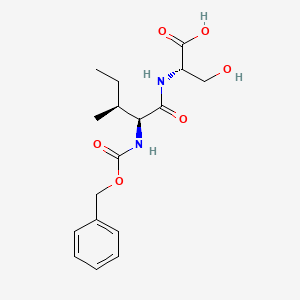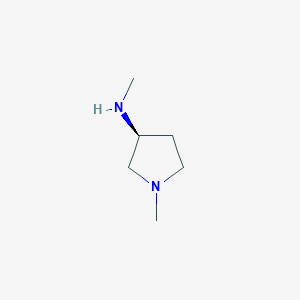
(S)-N,1-Dimethylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,1-Dimethylpyrrolidin-3-amine, also known as (S)-3-aminomethyl-1,2-dimethylpyrrolidine, is a chiral amine that has gained significant attention in the scientific research community due to its potential application in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates in Medicinal Chemistry
(S)-N,1-Dimethylpyrrolidin-3-amine is a critical intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, Fleck et al. (2003) demonstrated its role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, showcasing the compound's utility in drug development processes (T. Fleck, W. Mcwhorter, Richard N DeKam, B. A. Pearlman, 2003).
Material Science and Polymer Chemistry
In the realm of material science, (S)-N,1-Dimethylpyrrolidin-3-amine has been explored as a catalyst or a component in the creation of polyurethane materials. Muuronen et al. (2019) investigated the design principles for developing low-emission polyurethane catalysts, emphasizing the reduction of formaldehyde emissions through structural modifications of tertiary amine catalysts, including pyrrolidine derivatives (Mikko Muuronen, P. Deglmann, Ž. Tomović, 2019).
Environmental Applications
The compound's role extends to environmental applications, notably in the analysis and treatment of water contaminants. Kataoka et al. (2000) identified mutagenic heterocyclic amines in water from the Danube River, including substances structurally related to (S)-N,1-Dimethylpyrrolidin-3-amine, underscoring the importance of monitoring and mitigating environmental pollutants (H. Kataoka, T. Hayatsu, G. Hietsch, H. Steinkellner, S. Nishioka, S. Narimatsu, S. Knasmüller, H. Hayatsu, 2000).
Advanced Analytical Techniques
Moreover, advancements in analytical chemistry have seen (S)-N,1-Dimethylpyrrolidin-3-amine as a subject of study for developing new methodologies. For example, You et al. (2002) developed a derivatization method for detecting amino compounds in wastewater, highlighting the compound's relevance in improving environmental monitoring techniques (J. You, Weibing Zhang, Qinghe Zhang, Lin Zhang, Chao Yan, Yukui Zhang, 2002).
Propiedades
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIEJXGCLWRPY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)

![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)
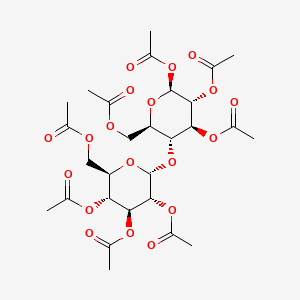
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-fluorophenyl)-3-oxopropanal O-methyloxime](/img/structure/B1353274.png)




